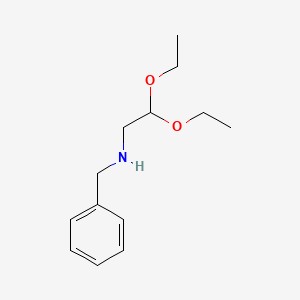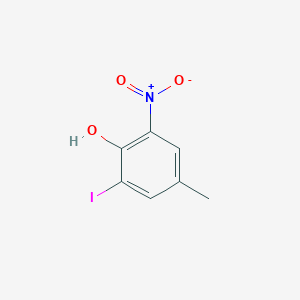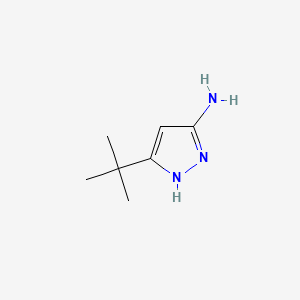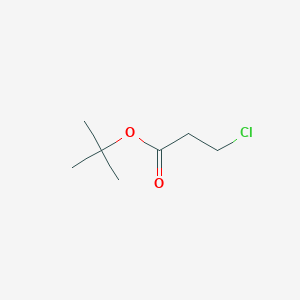
hept-6-in-2-ona
Descripción general
Descripción
. This molecule is characterized by the presence of a triple bond between the sixth and seventh carbon atoms and a ketone functional group at the second carbon atom. It is commonly used in various scientific experiments due to its unique physical, chemical, and biological properties.
Aplicaciones Científicas De Investigación
hept-6-yn-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.
Análisis Bioquímico
Cellular Effects
6-Heptyn-2-one has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Heptyn-2-one has been shown to modulate the activity of certain transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation . Moreover, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the flux of metabolites through different pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Heptyn-2-one can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Heptyn-2-one can undergo degradation under certain conditions, leading to the formation of various degradation products . These products can have different biological activities, which may contribute to the overall effects of 6-Heptyn-2-one in in vitro or in vivo studies. Additionally, the long-term exposure to 6-Heptyn-2-one can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Heptyn-2-one vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For instance, studies have shown that high doses of 6-Heptyn-2-one can lead to liver toxicity in animal models, characterized by elevated levels of liver enzymes and histopathological changes . Additionally, threshold effects have been observed, where certain biological responses are only triggered at specific dosage levels.
Transport and Distribution
The transport and distribution of 6-Heptyn-2-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cells, 6-Heptyn-2-one can bind to intracellular proteins, which can influence its localization and accumulation. Additionally, its distribution within tissues can be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
The subcellular localization of 6-Heptyn-2-one can influence its activity and function. It can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, 6-Heptyn-2-one can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: hept-6-yn-2-one can be synthesized through several methods. One common method involves the reaction of acetylene with acetone in the presence of an alkaline catalyst to form 2-methyl-3-butyn-2-ol. This intermediate is then partially hydrogenated using a Lindlar catalyst, followed by reaction with diketene or alkyl acetoacetate to form an ester derivative of acetoacetic acid. The ester undergoes Carroll rearrangement to produce hept-6-yn-2-one .
Industrial Production Methods: Industrial production of hept-6-yn-2-one often involves the use of isobutylene, acetone, and formaldehyde as raw materials. The reaction is carried out at high temperatures and pressures in the presence of a palladium and carbonyl iron catalyst .
Análisis De Reacciones Químicas
Types of Reactions: hept-6-yn-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted ketones and alcohols.
Mecanismo De Acción
The mechanism by which hept-6-yn-2-one exerts its effects involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting metabolic pathways and cellular processes. The triple bond in its structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparación Con Compuestos Similares
5-Hepten-2-one: This compound has a double bond instead of a triple bond and different reactivity.
6-Methyl-5-hepten-2-one: This compound has a methyl group at the sixth carbon and a double bond, making it structurally similar but chemically distinct.
Uniqueness: hept-6-yn-2-one is unique due to its triple bond, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it valuable in specific synthetic applications and research studies.
Propiedades
IUPAC Name |
hept-6-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h1H,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDAEDXXFPPLQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336933 | |
| Record name | 6-Heptyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928-39-2 | |
| Record name | 6-Heptyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when the lithium salt of the tosylhydrazone of 6-heptyn-2-one is heated?
A1: When the lithium salt of the tosylhydrazone of 6-heptyn-2-one is pyrolyzed between 150°C and 200°C, it doesn't directly form the corresponding carbene. Instead, the reaction yields a mixture of four products []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















